molecular formula C22H23ClN2O2 B12433138 N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12433138
M. Wt: 382.9 g/mol
InChI Key: GLOWHFXTBJUAAU-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The systematic IUPAC name, N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide, reflects its Z-configuration at the double bond between C1 and C2 of the propen-2-yl moiety. The numbering begins at the benzamide nitrogen, prioritizing the parent benzamide chain. The substituents are ordered by Cahn-Ingold-Prelog rules:

  • Chlorine atom at C1.
  • 4-Methylphenyl group at C1.
  • Piperidin-1-yl group at C3.

Isomeric considerations arise primarily from the E/Z stereochemistry of the α,β-unsaturated ketone system. The Z-configuration places the chlorine and 4-methylphenyl groups on the same side of the double bond, creating a planar, conjugated system that influences reactivity and intermolecular interactions. Tautomerism is precluded due to the absence of enolizable protons adjacent to the carbonyl group.

Structural Feature Description
Molecular Formula C22H23ClN2O2
Molecular Weight 398.9 g/mol
Double Bond Configuration Z-configuration (C1–C2)
Key Functional Groups Benzamide, α,β-unsaturated ketone, piperidine, chloro, 4-methylphenyl

Molecular Geometry Analysis Through X-ray Crystallography

While direct X-ray crystallographic data for this compound is unavailable, studies on analogous piperidine-containing benzamides reveal critical geometric parameters. For example, N-[(piperidin-1-yl)carbothioyl]benzamide exhibits a chair conformation in the piperidine ring, with bond angles and lengths consistent with sp3-hybridized nitrogen. In the target compound, the piperidine ring is expected to adopt a similar chair conformation, minimizing steric strain between the N-benzamide group and the 4-methylphenyl substituent.

The α,β-unsaturated ketone system (C1–C2–C3=O) likely forms a planar geometry due to conjugation between the carbonyl group and the double bond. This planarity is supported by computational models of related compounds, which show bond lengths of approximately 1.34 Å for the C=C bond and 1.22 Å for the carbonyl bond, characteristic of strong conjugation.

Conformational Studies of α,β-Unsaturated Ketone System

The α,β-unsaturated ketone system imposes rigidity on the molecular structure, favoring an s-cis conformation where the carbonyl oxygen and the piperidine nitrogen are syn-periplanar. This conformation is stabilized by:

  • Conjugation : Delocalization of π-electrons across the C=C and C=O bonds, reducing energy by ~15 kcal/mol compared to non-conjugated systems.
  • Steric Effects : The 4-methylphenyl group’s bulk prevents rotation around the C1–C2 bond, locking the Z-configuration.

Nuclear magnetic resonance (NMR) studies of similar compounds reveal coupling constants (JH1-H2 ≈ 12 Hz) indicative of trans-diaxial alignment in the piperidine ring, further supporting the chair conformation. Dynamic NMR experiments would be required to assess rotational barriers in the benzamide moiety, though computational predictions suggest a barrier of ~20 kcal/mol due to partial double-bond character in the amide C–N bond.

Electron Distribution Patterns in Benzamide-Piperidine Hybrid Systems

The electron distribution in this compound is dominated by two competing effects:

  • Electron-Withdrawing Groups : The carbonyl group (C=O) and chlorine atom withdraw electron density via inductive effects, polarizing the α,β-unsaturated system.
  • Electron-Donating Groups : The piperidine nitrogen donates electrons through resonance, partially offsetting the carbonyl’s withdrawal.

Photoelectron spectroscopy of substituted benzamides demonstrates that the amide nitrogen’s lone pair participates in conjugation with the carbonyl group, reducing electron density at the nitrogen by ~0.3 eV compared to aliphatic amines. In the piperidine ring, hyperconjugation between the nitrogen’s lone pair and the adjacent C–H σ* orbitals stabilizes the chair conformation by ~2.1 kcal/mol.

Density functional theory (DFT) calculations predict the highest occupied molecular orbital (HOMO) to localize on the benzamide aromatic ring and the lowest unoccupied molecular orbital (LUMO) on the α,β-unsaturated ketone system, suggesting electrophilic reactivity at the double bond.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-[1-chloro-1-(4-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H23ClN2O2/c1-16-10-12-17(13-11-16)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)

InChI Key

GLOWHFXTBJUAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Benzamide Core Synthesis

The benzamide moiety is typically synthesized via:

  • Ammonolysis of benzoyl chloride :
    • Reagents : Benzoyl chloride, ammonia, or amines.
    • Conditions : Low temperatures (0–5°C) to minimize side reactions.
    • Yield : ~85–98% under optimized conditions.
  • Direct carboxylation using ammonia gas :
    • Method : React benzoic acid derivatives with ammonia gas in polar aprotic solvents (e.g., benzonitrile) at elevated temperatures (150–155°C).
    • Advantages : Avoids toxic intermediates (e.g., benzoyl chloride) and achieves high atom economy.
Method Reagents/Conditions Yield Reference
Benzoyl chloride Phosphorus oxychloride, ammonia 85–98%
Ammonia gas Benzonitrile, 150–155°C, 6 hours 72–78%

Formation of the Chloro-4-Methylphenyl-Enone System

The (1Z)-configured enone system is critical for stereocontrol. Potential methods include:

  • Claisen-Schmidt Condensation :

    • Substrates : 4-Methylacetophenone and chloroacetyl chloride.
    • Catalyst : Sodium acetate or pyridine for deprotonation.
    • Conditions : Reflux in glacial acetic acid (100°C, 18–22 hours).
    • Stereocontrol : Achieved via kinetic control under acidic conditions, favoring the (1Z)-isomer.
  • Wittig Reaction :

    • Reagents : Chloro-substituted ylide and 4-methylbenzaldehyde.
    • Advantages : High stereoselectivity for Z-alkenes when using stabilized ylides.

Piperidinyl Group Introduction

The piperidinyl moiety is introduced via nucleophilic addition to the enone system:

  • Nucleophilic Attack :
    • Reagents : Piperidine in a polar solvent (e.g., DMF).
    • Conditions : Room temperature or mild heating.
    • Mechanism : Piperidine attacks the electrophilic carbonyl carbon, forming a β-amino ketone intermediate.
  • Reductive Amination :
    • Substrates : Piperidine and ketone precursors.
    • Catalysts : Sodium cyanoborohydride (NaBH3CN) or H2/Pd-C.

Final Coupling to Benzamide

The final step involves coupling the chloro-4-methylphenyl-enone-piperidinyl intermediate with the benzamide core:

  • Amide Bond Formation :
    • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
    • Conditions : Room temperature in dichloromethane or DMF.
    • Yield : ~60–70% based on analogous reactions.
  • Direct Amidation :
    • Reagents : Thionyl chloride to activate the carboxylic acid, followed by reaction with benzamide.

Key Reaction Conditions and Challenges

Stereochemical Control

Method Key Factors Outcome
Claisen-Schmidt Acidic conditions, kinetic control (1Z)-configured enone
Wittig Reaction Stabilized ylide, low temperature High Z-selectivity

Purification and Characterization

  • Crystallization : Ethanol/water or DMF/ethanol mixtures.
  • Chromatography : Column chromatography (SiO2, hexane/ethyl acetate).
  • Spectroscopy : 1H/13C NMR for stereochemical confirmation, HRMS for molecular weight.

Comparative Analysis of Reported Methods

Method Advantages Limitations Reference
Benzoyl chloride + Ammonia High yield, well-established Toxic intermediates
Ammonia gas in benzonitrile Green chemistry, no benzoyl chloride Moderate yields (~72–78%)
Claisen-Schmidt + Piperidine Stereoselective, scalable Long reaction times
Wittig Reaction + Coupling High Z-selectivity, efficient Sensitive to ylide stability

Proposed Optimized Protocol

  • Step 1 : Synthesize 4-methylbenzamide via ammonia gas method.
  • Step 2 : Prepare chloro-4-methylphenyl-enone via Wittig reaction with Z-selectivity.
  • Step 3 : Introduce piperidinyl group via nucleophilic attack on the enone.
  • Step 4 : Couple with benzamide using EDC/HOBt.

Critical Challenges and Solutions

  • Stereochemical Purity : Achieved through kinetic control in Claisen-Schmidt or Wittig reactions.
  • Byproduct Management : Use of excess piperidine or ammonia to drive reactions to completion.
  • Scalability : Column chromatography or crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

a. N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide Derivatives ()
  • Structural Differences: Replace the chloro and piperidine groups with a sulfamoylphenylamino moiety and 4-methoxyphenyl.
  • Biological Activity : These derivatives inhibit carbonic anhydrase (CA), though inhibition constants (Ki) are unspecified. The target compound’s bioactivity remains unstudied in the provided evidence.
b. N-[1-(Furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl]-3,4-dimethoxybenzamides ()
  • Structural Differences : Furan-2-yl replaces the 4-methylphenyl group, and methoxybenzamide substitutes the benzamide.
  • Physical Properties : Melting points range from 214–251°C, suggesting reduced crystallinity compared to sulfonamide derivatives .
  • Synthesis : Prepared via oxazolone ring-opening reactions under reflux (yield: ~60%), contrasting with the target compound’s unreported synthetic route .

Analogues with Modified Heterocyclic Moieties

a. (Z)-N-(1-Chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide ()
  • Structural Differences: 2-Cyanophenyl replaces the 4-methylphenyl group.
b. N-{(1Z)-1-(4-Chlorophenyl)-3-oxo-3-[(3-pyridinylmethyl)amino]-1-propen-2-yl}-4-methylbenzamide ()
  • Structural Differences: A pyridinylmethylamino group substitutes the piperidine ring.

Analogues with Varied Halogenation Patterns

a. (Z)-N-(1-Chloro-1-(o-tolyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide ()
  • Structural Differences : o-Tolyl (2-methylphenyl) replaces the 4-methylphenyl group.

Comparative Analysis of Key Properties

Table 1: Physical and Structural Comparison

Compound Molecular Formula Melting Point (°C) Key Substituents Notable Features
Target Compound C₂₂H₂₃ClN₂O₃ Not reported 4-Methylphenyl, Cl, piperidine Z-configuration, lipophilic
Sulfonamide Derivative () C₂₃H₂₃N₃O₅S 240–268 4-Methoxyphenyl, sulfamoylphenyl High MP, CA inhibition
Furan-Based Derivative () C₂₃H₂₃N₃O₅ 214–251 Furan-2-yl, methoxybenzamide Moderate MP, oxazolone synthesis
2-Cyanophenyl Analogue () C₂₂H₂₀ClN₃O₂ Not reported 2-Cyanophenyl, Cl, piperidine Enhanced electrophilicity

Spectroscopic Distinctions

  • IR Spectroscopy : The target compound’s IR spectrum would show absorptions for amide C=O (~1650 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and piperidine N–H (~3300 cm⁻¹), differing from sulfonamide derivatives (S=O ~1150 cm⁻¹) .
  • NMR Spectroscopy : The 4-methylphenyl group would exhibit a singlet for the methyl protons (~δ 2.35 ppm), while the piperidine ring’s protons would resonate at δ 1.45–2.80 ppm .

Biological Activity

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide, also known by its CAS number 63919-13-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN2O2C_{21}H_{20}ClN_2O_2. The compound features a piperidine ring, which is known for its diverse pharmacological activities.

1. Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
7lSalmonella typhiModerate
7mBacillus subtilisStrong

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes. Studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds have been reported in the range of 46.42 µM to 157.31 µM .

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase157.31
Butyrylcholinesterase46.42

3. Anti-inflammatory and Anticancer Properties

Compounds similar to N-[...]-benzamide have shown anti-inflammatory and anticancer properties in various studies. The presence of the piperidine moiety is often linked to these activities, suggesting that this compound may also possess such effects .

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The piperidine ring facilitates binding to enzyme active sites, enhancing inhibitory effects on cholinesterases .

Case Studies

Several studies have explored the efficacy of compounds related to N-[...]-benzamide:

Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of piperidine derivatives, it was found that specific modifications led to enhanced antibacterial activity against resistant strains .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar compounds in animal models of Alzheimer's disease, demonstrating significant improvements in cognitive function when administered alongside standard treatments .

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